![molecular formula C20H23N3O4S2 B2564313 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide CAS No. 457952-22-6](/img/structure/B2564313.png)
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide
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Overview
Description
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
The exact mass of the compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Drug Synthesis
The compound is structurally related to pyrrole-3-carboxylic acids, which are central to remarkably successful drugs like Atorvastatin and Sunitinib . The 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
Antiviral Research
Some derivatives of the compound have shown substantial antiviral activity . This suggests potential applications in the development of new antiviral drugs.
Antibacterial and Antifungal Activities
Certain derivatives of the compound have been synthesized and screened for their antibacterial and antifungal activities against various microbes . This indicates potential use in the development of new antibacterial and antifungal agents.
Synthetic Chemistry
The compound can be used in synthetic chemistry, particularly in the cyclization modes of a glycine-derived enamino amide . This process has high yield and operational simplicity, making it a valuable tool in synthetic chemistry .
Material Science
Thiophene and its derivatives have diverse applications in material science . This suggests that the compound could potentially be used in the development of new materials.
Nuclear Research
Although not directly related to the compound, the alias “Oprea1_283077” was found in a study on fast proton-induced fission of 238U . This suggests potential applications in nuclear research.
Catalyst Research
The alias “Oprea1_348295” was found in a study on single-atom catalysts . This suggests potential applications in catalyst research.
Safety and Hazards
properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-bis(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-13-14(2)29-18-17(13)19(27)23(15-6-4-3-5-7-15)20(21-18)28-12-16(26)22(8-10-24)9-11-25/h3-7,24-25H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBFYNVRZPZURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N(CCO)CCO)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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